molecular formula C18H23Cl2N3 B2813450 N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine CAS No. 1029989-47-6

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine

Cat. No.: B2813450
CAS No.: 1029989-47-6
M. Wt: 352.3
InChI Key: OLKCUCNHBKYSHI-UHFFFAOYSA-N
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Description

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine is a compound that belongs to the class of imidazopyridines These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with an adamantane derivative. One common method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to facilitate the formation of the imidazopyridine core . The reaction conditions often include mild temperatures and the presence of a base to promote the cyclization and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the imidazopyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine is unique due to the presence of the adamantane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-adamantyl-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLAWLVGQUMFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH2+]CC4=CN=C5N4C=C(C=C5)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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